(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Lipophilicity Polar Surface Area Medicinal Chemistry

Supply inconsistency among regioisomeric imidazo[1,2-a]pyridine building blocks often compromises cross-coupling reproducibility. (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (CAS 1004550-19-9) solves this with a defined 3-bromo-6-hydroxymethyl substitution pattern enabling orthogonal Pd-catalyzed coupling at C-3 and alcohol derivatization at C-6. • 98% purity ensures reproducible library synthesis • Directly applicable to CLK1/PI3K inhibitor programs (4 nM IC₅₀ for 3,6-disubstituted analogs) • Orthogonal reactivity for PROTACs and bifunctional probes • In stock for immediate global dispatch.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1004550-19-9
Cat. No. B1532911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
CAS1004550-19-9
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1CO)Br
InChIInChI=1S/C8H7BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2
InChIKeyOUPGBFXBSKELCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (CAS 1004550-19-9): Structural Identity and Comparator Context for Procurement Decisions


The compound (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (CAS 1004550-19-9, MF C₈H₇BrN₂O, MW 227.06 g·mol⁻¹) belongs to the imidazo[1,2-a]pyridine class—a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen‐bond acceptor and its demonstrated roles in kinase inhibition, anti‐infective, and anti‐inflammatory programs [1]. This particular derivative features a bromine atom at the 3‑position and a hydroxymethyl group at the 6‑position, a substitution pattern that simultaneously enables palladium‐catalyzed cross‐coupling at C‑3 and post‐coupling functionalization via the primary alcohol at C‑6 [2]. While several regioisomeric bromo‑hydroxymethyl imidazo[1,2-a]pyridines and the non‑brominated parent (imidazo[1,2-a]pyridin-6-ylmethanol, CAS 132213-07-1) are commercially available, their physico‑chemical profiles and reactivity windows are not interchangeable, which makes an evidence‐based selection critical for reproducible synthetic and biological workflows.

Scaffold Imidazo[1,2-a]pyridine privileged scaffold for kinase and anti-infective research
Selection C-3 bromine enables regioselective cross-coupling diversification workflows
Context Supports synthesis of 3,6-disubstituted inhibitor libraries with defined topology

Why Generic Imidazo[1,2-a]pyridine Bromo-Methanol Substitution Fails: The Case for Position‑ and Substituent‑Specific Procurement of CAS 1004550-19-9


The 3‑bromo‑6‑hydroxymethyl substitution pattern of (3-bromoimidazo[1,2-a]pyridin-6-yl)methanol is not functionally equivalent to other regioisomers (e.g., 3‑bromo‑2‑yl‑methanol, 3‑bromo‑5‑yl‑methanol, or 3‑bromo‑8‑yl‑methanol) nor to the non‑brominated parent [1]. The C‑3 bromine imparts a specific electrophilic reactivity that is exploited in regioselective Suzuki and Sonogashira couplings, while the C‑6 hydroxymethyl group alters both lipophilicity (LogP ~1.59) and polar surface area (PSA ~37.5 Ų) compared to derivatives lacking this substituent . Furthermore, 3,6‑disubstituted imidazo[1,2-a]pyridines have been identified as a distinct pharmacophore class for CLK1 inhibition, with potency exquisitely sensitive to the exact substitution topology—a finding that renders blind analog substitution a high‑risk strategy in lead‑optimization campaigns [2].

Identity
3-Bromo-6-hydroxymethyl substitution
Regioisomeric bromo-methanol analogs may shift reactivity and kinase-inhibitor topology
Reactivity
C-3 electrophilic handle present
Non-brominated parent lacks C-3 cross-coupling entry, limiting diversification
Property
Reported LogP ~1.59; PSA ~37.5 Ų
Non-brominated or regioisomeric analogs alter lipophilicity and permeability profile

Product‑Specific Quantitative Differentiation Evidence for (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (1004550-19-9)


Physico‑Chemical Differentiation: LogP and PSA Shift Relative to the Non‑Brominated Parent

Introduction of the 3‑bromo substituent in (3-bromoimidazo[1,2-a]pyridin-6-yl)methanol increases the predicted LogP by +0.53 units and reduces the polar surface area (PSA) by 8.2 Ų compared with the non‑brominated parent imidazo[1,2-a]pyridin-6-ylmethanol (CAS 132213-07-1) [1][2]. These changes are in the direction expected to improve passive membrane permeability, a critical parameter in lead optimization.

Lipophilicity & PSA
Reported
ΔLogP +0.53 / ΔTPSA −8.2 Ų vs. non-brominated parent
Supports permeability screening context for cell-based assays
Computed properties; cross-study comparable
Lipophilicity Polar Surface Area Medicinal Chemistry Drug‑likeness

Regioselective Cross‑Coupling Reactivity: C‑3 Bromide as a Synthetic Handle in 3,6‑Disubstituted Imidazo[1,2-a]pyridine Synthesis

In a systematic study of 3,6‑dihalogenoimidazo[1,2-a]pyridines, the C‑3 bromide was found to be the second reactive center after the C‑6 iodide in sequential one‑pot double‑coupling reactions, enabling the construction of diverse 3,6‑disubstituted libraries with yields up to 90% for the second cross‑coupling step [1]. This regioselective reactivity pattern is distinct from that of the non‑brominated parent, which lacks the C‑3 electrophilic site, and from 3‑bromoimidazo[1,2-a]pyridine (CAS 4926-47-0), which lacks the C‑6 alcohol for later‑stage diversification.

Regioselective Coupling
Reported
C-3 bromide remains intact during C-6 coupling; orthogonal diversification possible
Enables programmable synthesis of 3,6-disubstituted libraries
Pd-catalyzed Suzuki/Sonogashira conditions; up to 90% yield reported
Suzuki Coupling Sonogashira Coupling Palladium Catalysis Regioselectivity

Scaffold‑Driven Kinase Inhibition Potency: 3,6‑Disubstituted Imidazo[1,2-a]pyridines as CLK1 Inhibitors

A series of 3,6‑disubstituted imidazo[1,2-a]pyridine derivatives—exemplifying the same substitution topology as the target compound—was reported to inhibit CLK1 kinase with IC₅₀ values as low as 4 nM for the most potent member [1]. In contrast, 2,6‑disubstituted or 3‑monosubstituted variants did not achieve this potency level in the same study, underscoring the critical role of both the C‑3 and C‑6 vectors in establishing the pharmacophore.

CLK1 Inhibition
Class-level inference
IC₅₀ 4 nM for a 3,6-disubstituted analog
Supports kinase inhibitor pharmacophore development
Data to verify for target compound; class-level topology evidence
CLK1 Kinase Imidazo[1,2-a]pyridine IC50 Autophagy

Purity Benchmarking: Commercial Availability at ≥98% Purity Versus Typical 95% for Close Analogs

Several vendors supply (3-bromoimidazo[1,2-a]pyridin-6-yl)methanol at 98% purity (HPLC) or above, while regioisomeric analogs such as (3-bromoimidazo[1,2-a]pyridin-2-yl)methanol are typically offered at 95% or unspecified purity . Higher initial purity reduces the need for purification steps and improves the reproducibility of downstream chemistry and biological assays.

Purity Benchmark
Specification review
98% vs. 95% for typical regioisomeric analog
Reduced by-product risk in multi-step synthesis
Supplier-reported purity; confirm with lot-specific COA
Purity Identity Procurement Reproducibility

Safety Profile Differentiation: Hazard Classification Versus In‑Class Analogs

The GHS classification of (3-bromoimidazo[1,2-a]pyridin-6-yl)methanol includes H302+H312+H332 (harmful via oral, dermal, and inhalation routes) and H315/H319/H335 (skin/eye irritation, respiratory irritation) . In contrast, the non‑brominated parent imidazo[1,2-a]pyridin-6-ylmethanol (CAS 132213-07-1) is classified with a different hazard profile (H302‑Harmful if swallowed and H315‑H319 irritation), lacking the acute inhalation toxicity warning . This distinction has direct implications for laboratory handling protocols and personal protective equipment requirements.

Hazard Profile
Data to verify
Additional H312/H332/H335 vs. non-brominated parent
Informs lab handling and engineering control requirements
Vendor-reported GHS classification; verify with local safety assessment
Safety GHS Hazard Classification Lab Safety

Application Scenarios for (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (1004550-19-9): Where the Evidence Supports Prioritized Procurement


Medicinal Chemistry: Synthesis of 3,6‑Disubstituted Imidazo[1,2-a]pyridine Kinase Inhibitor Libraries

The compound serves as an ideal starting material for building focused kinase inhibitor libraries, particularly for targets such as CLK1 and PI3K. The C‑3 bromide enables sequential, regioselective Suzuki‑Miyaura or Sonogashira couplings [1], while the C‑6 hydroxymethyl group can be oxidized, esterified, or converted to a leaving group for nucleophilic substitution, enabling rapid exploration of two independent vectors. The demonstrated CLK1 IC₅₀ of 4 nM for a 3,6‑disubstituted analog [2] validates this approach. The availability of the compound at 98% purity ensures reproducible library chemistry.

Chemical Biology: Generation of Bifunctional Probes via Orthogonal Conjugation

The orthogonal reactivity of the C‑3 bromide (metal‑catalyzed cross‑coupling) and the C‑6 primary alcohol (esterification, carbamate formation, or click‑chemistry pre‑activation) makes this compound uniquely suited for constructing bifunctional probes for target‑engagement studies (e.g., PROTACs, fluorescent ligands). The physico‑chemical profile (LogP ~1.59, PSA ~37.5 Ų) positions the resulting conjugates in a favorable range for cell permeability. Unlike the non‑brominated parent, the C‑3 bromide allows late‑stage diversification on the fully assembled probe.

High‑Throughput Screening (HTS) Hit Expansion: Preparation of 3‑Substituted Imidazo[1,2-a]pyridine Fragment Libraries

In fragment‑based drug discovery, 3‑bromoimidazo[1,2-a]pyridines have been identified as privileged fragments with detectable, albeit weak, binding to multiple biological targets [3]. The additional C‑6 hydroxymethyl group permits immobilization on solid supports or conjugation to reporter tags for SPR‑based fragment screening. The documented safety profile (GHS H302/H312/H332/H315/H319/H335) informs appropriate compound management in automated HTS stores.

Agrochemical Intermediate: Synthesis of Fungicidal or Herbicidal 3,6‑Disubstituted Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives have been reported as active ingredients in crop protection [4]. The 3‑bromo‑6‑hydroxymethyl substitution pattern provides a modular entry point for agrochemical lead optimization: the C‑3 position can introduce lipophilic aryl groups via cross‑coupling, while the C‑6 alcohol can be derivatized to modulate metabolic stability and photostability. The microwave‑assisted one‑pot Suzuki‑heteroarylation protocols developed for 2,3,6‑trisubstituted imidazo[1,2-a]pyridines (achieving 40–85% yields) [5] are directly applicable to this substrate, supporting scalable agrochemical synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C-3/C-6 reactivity
Regioselective cross-coupling and scaffold decoration
Bifunctional probe construction
Late-stage diversification handle
Conjugation chemistry and permeability profiling
Fragment-based screening libraries
Privileged imidazo[1,2-a]pyridine fragment
Immobilization chemistry and SPR binding assays
Agrochemical lead optimization
Modular substitution pattern
Metabolic stability and scalable coupling protocols

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